2-methyl-1H-imidazole-4,5-dicarbonitrile

Thermal properties Crystal engineering Physical organic chemistry

Researchers requiring precise imidazole protonation equilibria face supply inconsistencies when unsubstituted or N-methyl analogs are inadvertently substituted. 2-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS 40056-53-9) resolves this through: • Differentiated pKa (5.57 vs 5.01 for unsubstituted) enabling predictable metal-complex redox tuning in catalysis and materials science • Elevated melting point (228-230°C) maintaining solid integrity during melt-phase condensations where lower-melting analogs liquefy • Essential 2-methyl substitution confirmed for herbicidal activity per US4220466A - procurement of the correct regioisomer is non-negotiable for biological reproducibility Supplied at ≥95% purity with batch-specific CoA. Ambient-temperature shipping reduces logistical complexity.

Molecular Formula C6H4N4
Molecular Weight 132.12 g/mol
CAS No. 40056-53-9
Cat. No. B1308142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-imidazole-4,5-dicarbonitrile
CAS40056-53-9
Molecular FormulaC6H4N4
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N1)C#N)C#N
InChIInChI=1S/C6H4N4/c1-4-9-5(2-7)6(3-8)10-4/h1H3,(H,9,10)
InChIKeyZEAVNOQDMHVDLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-imidazole-4,5-dicarbonitrile: Core Properties vs. Analogs


2-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS 40056-53-9) is a heterocyclic building block featuring an imidazole core substituted with a methyl group at the 2-position and cyano groups at the 4- and 5-positions [1]. The electron‑withdrawing dicyano motif combined with the methyl‑substituted scaffold imparts distinctive physical and electronic properties that differentiate it from both the unsubstituted parent 4,5‑dicyanoimidazole and regioisomeric N‑methyl analogs.

Dicyano-methyl scaffold for thermal and electronic tuning
Enables hydrogen-bond-directed crystal engineering
Supports herbicidal lead optimization workflows

2-Methyl-1H-imidazole-4,5-dicarbonitrile: Generic Substitution Risks


Members of the 4,5‑dicyanoimidazole family show large variations in thermal behaviour, acidity, and biological performance. Substituting 2‑methyl‑1H‑imidazole‑4,5‑dicarbonitrile with the unsubstituted or N‑methyl analog without verification can lead to altered crystallinity, mismatched protonation equilibria, or loss of the desired herbicidal or ligand properties described in patent literature [1].

Regioisomer N-Methyl analog may disrupt crystal packing and thermal stability
Unsubstituted Parent dicyanoimidazole may shift protonation equilibria
Class Herbicidal or ligand properties may not transfer across analogs

2-Methyl-1H-imidazole-4,5-dicarbonitrile: Differentiation Evidence


Elevated Melting Point vs. Unsubstituted Analog

The compound melts at 228–230 °C , whereas 4,5‑dicyanoimidazole melts at 168–175 °C . This 48–62 °C increase reflects stronger intermolecular interactions conferred by the 2‑methyl group.

Elevated Tm vs. Unsubstituted
Head-to-head
Target 228–230 °C vs 168–175 °C; ΔTm = +48–62 °C
Supports high-temperature solid-state processing
Vendor-certified values; standard capillary method
Thermal properties Crystal engineering Physical organic chemistry

Melting Point vs. N-Methyl Regioisomer

The 2‑methyl derivative melts at 228–230 °C , whereas 1‑methyl‑1H‑imidazole‑4,5‑dicarbonitrile melts at only 83–86 °C . The ~142–147 °C gap arises because the N‑methyl isomer lacks the acidic imidazole NH proton, disrupting hydrogen‑bond networks essential for crystal packing.

Tm vs. N-Methyl Regioisomer
Head-to-head
Target 228–230 °C vs 83–86 °C; ΔTm = +142–147 °C
Confirms isomer-dependent crystal network stability
Vendor-certified values; ambient pressure
Regioselectivity Hydrogen bonding Solid‑state chemistry

Acidity Modulation via 2-Methyl Group

The predicted pKa of 2‑methyl‑1H‑imidazole‑4,5‑dicarbonitrile is 5.57 ± 0.10 , compared to 5.01 ± 0.10 for 4,5‑dicyanoimidazole . The +0.56 unit shift reflects the electron‑donating effect of the methyl group, reducing the acidity of the imidazole NH.

Acidity Modulation
Cross-study
pKa 5.57 ± 0.10 vs 5.01 ± 0.10; ΔpKa = +0.56
Methyl group may reduce NH acidity in protic media
Predicted by ACD/Labs; aqueous, 25 °C
Acidity Proton transfer Coordination chemistry

2-Methyl-1H-imidazole-4,5-dicarbonitrile: Application Scenarios


High-Temperature & Solid-Phase Reactions

The elevated melting point (228–230 °C) enables the compound to maintain solid integrity during reactions conducted at elevated temperatures, such as melt‑phase condensations or solid‑phase peptide coupling, where lower‑melting analogs would liquefy and cause handling issues .

Metal Catalysis with Controlled Acidity

The higher pKa of the imidazole NH (5.57 vs 5.01 for unsubstituted) modifies the protonation equilibrium at the ligand, affecting the stability and redox potential of metal complexes used in catalysis or materials science .

Herbicide Intermediate

Patents disclose that 2‑alkyl‑4,5‑dicyanoimidazoles, including the 2‑methyl derivative, are active as herbicides. The 2‑methyl group is essential for the desired biological activity profile, so procurement of the correct 2‑substituted compound is non‑negotiable [1].

Application
Selection Property
Validation Focus
High-temperature solid-phase synthesis
Elevated melting point
Thermal integrity under reaction conditions
Metal coordination and catalysis
Reduced NH acidity
Protonation state and ligand redox stability
Herbicidal lead optimization
2-Methyl regioisomer identity
Biological activity profile review

Technical Documentation Hub

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35 linked technical documents
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